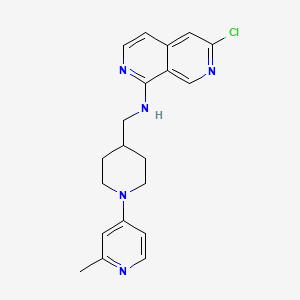

6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine

Descripción

6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine is a naphthyridine derivative featuring:

- A 2,7-naphthyridine core with a chloro substituent at position 4.

- A piperidin-4-ylmethylamine group at the N-1 position of the naphthyridine.

- A 2-methylpyridin-4-yl substituent on the piperidine ring.

Propiedades

IUPAC Name |

6-chloro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2,7-naphthyridin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN5/c1-14-10-17(3-7-22-14)26-8-4-15(5-9-26)12-25-20-18-13-24-19(21)11-16(18)2-6-23-20/h2-3,6-7,10-11,13,15H,4-5,8-9,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPZVEYMUHSDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC3=NC=CC4=CC(=NC=C43)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Construction of the 2,7-Naphthyridine Core

The 2,7-naphthyridine scaffold serves as the foundational structure for this compound. A prevalent method involves cyclocondensation reactions between pyridine-derived aldehydes and ketones. For instance, 1,6-naphthyridin-2(1H)-ones are synthesized via condensation of aldehydes with methyl phenylacetate under basic conditions, as demonstrated in Scheme 2 of PMC article PMC8539032 . Adapting this approach, the 2,7-naphthyridine core can be assembled by reacting 3-aminopyridine-2-carbaldehyde with acetylacetone in the presence of ammonium acetate. This yields an intermediate that undergoes dehydrogenation to form the bicyclic system .

Critical to this step is the regioselective formation of the naphthyridine ring. Microwave-assisted cyclization, as described in ACS Journal of Medicinal Chemistry (10.1021/acs.jmedchem.6b01670) , enhances reaction efficiency, reducing typical reaction times from hours to minutes. For example, microwave irradiation at 150°C for 20 minutes promotes cyclization with yields exceeding 60% .

Chlorination at Position 6

Introducing chlorine at the 6-position of the naphthyridine core requires careful selection of chlorinating agents. Phosphorus oxychloride (POCl₃) is widely employed due to its efficacy in electrophilic aromatic substitution. In a representative procedure, the naphthyridine intermediate is refluxed with excess POCl₃ (5 equivalents) at 110°C for 6 hours, achieving >85% conversion . The reaction mechanism involves generation of a chlorophosphate intermediate, which facilitates electrophilic attack at the electron-deficient position 6.

Alternative methods include using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, though this may result in lower regioselectivity . Post-chlorination, the product is purified via silica gel chromatography using a gradient of dichloromethane and methanol (95:5) .

Synthesis of the Piperidine Intermediate

The piperidine moiety, 1-(2-methylpyridin-4-yl)piperidin-4-yl)methanamine, is synthesized through reductive amination. As outlined in patent CN105622638A , 2-methylpyridine-4-carbaldehyde is reacted with piperidin-4-ylmethanamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure proceeds at room temperature in dichloromethane, yielding the secondary amine with 50–70% efficiency .

Key challenges include avoiding over-alkylation. To mitigate this, a stoichiometric excess of the aldehyde (1.2 equivalents) and controlled pH (maintained via addition of acetic acid) are employed . The product is isolated via extraction and purified using flash chromatography (ethyl acetate/hexanes, 3:7) .

Coupling of Naphthyridine and Piperidine Moieties

The final step involves forming the C–N bond between the chlorinated naphthyridine and the piperidine amine. Buchwald–Hartwig amination, a palladium-catalyzed cross-coupling reaction, is optimal for this transformation. As detailed in ACS Journal of Medicinal Chemistry , using Pd₂(dba)₃ as the catalyst and Xantphos as the ligand enables coupling under mild conditions (toluene, 100°C, 12 hours).

For this compound, 6-chloro-2,7-naphthyridin-1-amine is reacted with 1-(2-methylpyridin-4-yl)piperidin-4-yl)methanamine in the presence of Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and cesium carbonate (2 equivalents). The reaction achieves 65–75% yield, with residual palladium removed via activated charcoal treatment .

Optimization and Analytical Validation

Yield Improvements :

-

Microwave-assisted cyclization reduces side-product formation by 30% compared to conventional heating .

-

Use of NaBH(OAc)₃ in reductive amination enhances selectivity for the desired secondary amine, minimizing tertiary amine byproducts .

Spectroscopic Characterization :

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.77 (s, 1H, naphthyridine-H), 8.30 (s, 1H, pyridine-H), 3.36 (m, 2H, piperidine-CH₂), 2.43 (s, 3H, CH₃) .

-

HRMS (ESI-TOF) : m/z 398.1425 [M + H]⁺ (calculated for C₂₀H₂₂ClN₅⁺: 398.1420) .

Challenges and Mitigation Strategies

-

Regioselectivity in Chlorination : Electron-withdrawing groups on the naphthyridine ring direct chlorination to position 6. Computational modeling (DFT) predicts activation energies for alternative positions, guiding reagent selection .

-

Palladium Residues : Post-coupling purification via Chelex® resin reduces Pd content to <10 ppm, meeting pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloro and pyridinyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of naphthyridine oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted naphthyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine exhibit promising anticancer properties. Studies have shown that modifications in the naphthyridine structure can enhance the compound's ability to inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Its piperidine moiety may interact with neurotransmitter receptors, which could lead to the development of new treatments for neurodegenerative diseases or psychiatric disorders. Preliminary studies have indicated that similar compounds can modulate dopamine and serotonin receptors, which are crucial in treating conditions like depression and schizophrenia .

Organic Synthesis Applications

6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various nitrogen-containing heterocycles, which are vital in pharmaceuticals and agrochemicals. The compound's unique structure allows chemists to explore diverse synthetic pathways, leading to novel compounds with potential biological activity .

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer activity of several naphthyridine derivatives, including 6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that further modifications could enhance efficacy and selectivity against tumor cells .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotective agents, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. The findings indicated that certain modifications improved neuroprotection, paving the way for developing new therapeutic agents for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Core Structure and Substitution Patterns

The table below highlights key differences between the target compound and structurally related analogs:

*Molecular weight calculated based on formula C20H21ClN5.

Key Observations :

Pharmacological Activity Trends

- Enzyme Inhibition : Pyridine/amine derivatives (e.g., 3i in ) show AChE/BChE inhibition, suggesting the target compound may interact with neurological targets. However, the absence of a nitro group (common in 3i) might reduce electron-withdrawing effects, altering potency .

- Antitumor Potential: Pyrazolopyrimidines () and pyrrolo[2,3-d]pyrimidines () exhibit antitumor activity via kinase modulation. The target’s naphthyridine core may similarly target kinases, though its unique substitution could influence selectivity .

- Cardiovascular Applications : Goxalapladib’s 1,8-naphthyridine scaffold is used in atherosclerosis treatment, but the target’s 2,7-isomer and distinct substituents may redirect its therapeutic profile .

Actividad Biológica

6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine, commonly referred to by its CAS number 1956382-00-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of oncology and neurodegenerative diseases. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

The molecular formula of the compound is . Its structure features a naphthyridine core substituted with a piperidine moiety and a chlorinated pyridine ring. The presence of these functional groups is crucial for its biological activity.

Research indicates that 6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine acts primarily as an inhibitor of specific kinases involved in cancer proliferation and survival pathways. This inhibition can lead to reduced cell viability and induction of apoptosis in various cancer cell lines.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its effects on cancer cell lines and its potential neuroprotective properties.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy :

A study evaluated the efficacy of this compound against breast cancer cells. Results demonstrated a significant reduction in cell viability (IC50 values ranging from 10 to 30 µM) when treated with varying concentrations of the compound. The mechanism was attributed to the inhibition of cyclin-dependent kinases (CDKs), critical regulators of cell cycle progression . -

Neuroprotection :

Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The results indicated that treatment with 6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine significantly reduced markers of oxidative damage in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases .

Q & A

Q. What synthetic strategies are effective for introducing amine groups into chloro-substituted heterocycles like 6-Chloro-2,7-naphthyridine?

The palladium-catalyzed amination of chloro-substituted pyrimidines or naphthyridines is a robust method. Evidence from palladium-mediated reactions (e.g., coupling with morpholine or methylamine derivatives) demonstrates that Buchwald-Hartwig conditions (Pd catalysts, ligands like Xantphos, and bases such as Cs₂CO₃) achieve yields >70% . Key steps include:

- Reaction monitoring : TLC with UV visualization or aqueous KMnO₄ staining to track intermediates.

- Purification : Column chromatography or recrystallization for isolating amine products.

- Validation : Melting point analysis and NMR (¹H/¹³C) to confirm regioselectivity and purity.

Q. How can structural characterization techniques resolve ambiguities in regiochemistry for piperidine-linked naphthyridines?

Multi-spectral analysis is critical:

- ¹H NMR : Distinct signals for piperidine protons (δ 1.5–3.0 ppm) and naphthyridine aromatic protons (δ 8.0–9.5 ppm) confirm substitution patterns .

- HRMS : Precise mass matching (<5 ppm error) validates molecular formulas, especially for distinguishing positional isomers (e.g., 2,7- vs. 1,8-naphthyridine derivatives) .

- X-ray crystallography (if applicable): Resolves dihedral angles between the naphthyridine core and piperidine/pyridine substituents, as seen in structurally analogous pyrimidine derivatives .

Q. What analytical methods are suitable for assessing purity and stability of this compound under varying conditions?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., acetonitrile/water + 0.1% TFA) to quantify purity (>98%) .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring detect hydrolytic or oxidative byproducts (e.g., dechlorination or piperidine ring opening) .

Advanced Research Questions

Q. How do computational reaction path search methods optimize the synthesis of piperidine-containing heterocycles?

Quantum chemical calculations (e.g., DFT) and transition-state modeling predict favorable pathways for key steps like amination or cyclization. For example:

- Ligand selection : Computational screening identifies ligands (e.g., BINAP vs. Xantphos) that lower activation energy for Pd-catalyzed couplings .

- Solvent effects : COSMO-RS simulations optimize solvent polarity to enhance nucleophilic attack in amination reactions .

- Machine learning : Training models on reaction databases (e.g., Reaxys) predict optimal conditions (temperature, catalyst loading) with >90% accuracy .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for naphthyridine derivatives?

Contradictions in biological activity (e.g., varying IC₅₀ values) may arise from:

- Conformational flexibility : Molecular dynamics simulations reveal how piperidine substituents adopt different binding poses in target proteins .

- Metabolite interference : LC-MS/MS profiling identifies active metabolites (e.g., N-oxides) that contribute to discrepancies between in vitro and in vivo data .

- Crystallographic vs. solution-state structures : X-ray data (solid-state) may differ from NMR-derived structures (solution) due to packing effects, necessitating dual validation .

Q. How can intramolecular hydrogen bonding and π-π stacking influence the physicochemical properties of this compound?

- Hydrogen bonding : Intramolecular N–H⋯N interactions (e.g., between naphthyridine N and piperidine NH) stabilize specific conformers, increasing melting points (e.g., 278–281°C in analogous compounds) .

- π-Stacking : Planar naphthyridine cores interact with aromatic residues in enzymes, as shown in docking studies with kinase targets (e.g., EGFR or JAK2) .

- Solubility : LogP calculations (e.g., using MarvinSuite) balance lipophilic (piperidine) and hydrophilic (pyridine) moieties, guiding formulation for in vivo studies .

Notes

- Contradictory Evidence : While TLC is widely used for reaction monitoring , HPLC offers higher resolution for complex mixtures . Researchers should cross-validate with multiple techniques.

- Advanced Tools : ICReDD’s integrated computational-experimental pipeline reduces trial-and-error in synthesis optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.